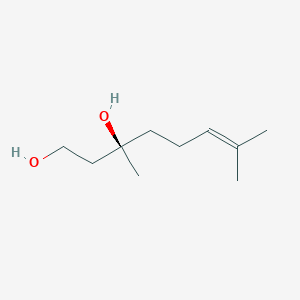
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is an organic compound with the molecular formula C10H20O2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is part of the class of organic compounds known as alkenes, which contain at least one carbon-carbon double bond. The presence of hydroxyl groups (-OH) at the 1 and 3 positions, along with the double bond at the 6 position, makes it a versatile compound in organic synthesis and various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- can be achieved through several synthetic routes. One common method involves the hydroboration-oxidation of 3,7-dimethyl-1,6-octadiene. This reaction proceeds as follows:
Hydroboration: The addition of borane (BH3) to the double bond of 3,7-dimethyl-1,6-octadiene.
Oxidation: The resulting organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired diol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反应分析
Types of Reactions
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The double bond can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 3,7-dimethyl-6-octene-1,3-dione.
Reduction: Formation of 3,7-dimethyl-1-octanol.
Substitution: Formation of 3,7-dimethyl-6-octene-1,3-dichloride.
科学研究应用
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用机制
The mechanism of action of 6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The double bond allows for potential interactions with unsaturated systems in biological molecules, affecting their function and stability.
相似化合物的比较
Similar Compounds
3,7-Dimethyl-7-octene-1,6-diol: Similar structure but different position of the double bond.
3,7-Dimethyl-1-octene: Lacks hydroxyl groups, making it less reactive in certain reactions.
3,7-Dimethyl-6-octen-3-ol: Contains a hydroxyl group at a different position.
Uniqueness
6-Octene-1,3-diol, 3,7-dimethyl-, (3R)- is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. Its chiral nature also adds to its uniqueness, making it valuable in asymmetric synthesis and chiral resolution studies.
属性
CAS 编号 |
76936-25-9 |
|---|---|
分子式 |
C10H20O2 |
分子量 |
172.26 g/mol |
IUPAC 名称 |
(3R)-3,7-dimethyloct-6-ene-1,3-diol |
InChI |
InChI=1S/C10H20O2/c1-9(2)5-4-6-10(3,12)7-8-11/h5,11-12H,4,6-8H2,1-3H3/t10-/m1/s1 |
InChI 键 |
ALSCIJYFFHQRBX-SNVBAGLBSA-N |
手性 SMILES |
CC(=CCC[C@](C)(CCO)O)C |
规范 SMILES |
CC(=CCCC(C)(CCO)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)

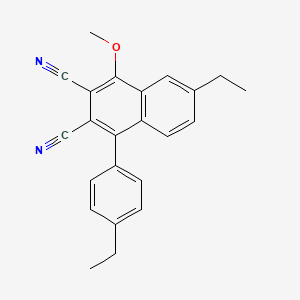
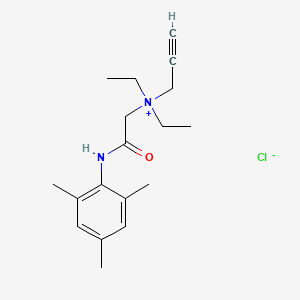
![2-Diazo-1-[4-(4-methoxyphenyl)cyclohex-3-en-1-yl]ethanone](/img/structure/B14430198.png)
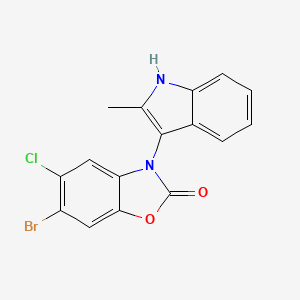

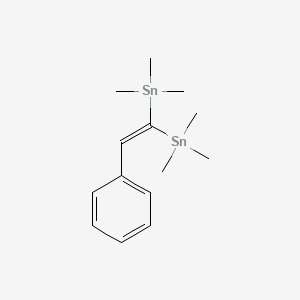

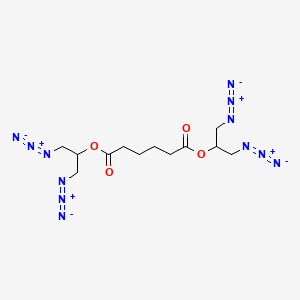
![Diethyl [4-(trichlorosilyl)butyl]propanedioate](/img/structure/B14430234.png)
![N-[({2-[Diethyl(methyl)silyl]ethyl}sulfanyl)methyl]-N-ethylethanamine](/img/structure/B14430243.png)

![Benzene, 1-methoxy-4-[(2-phenylethoxy)methyl]-](/img/structure/B14430255.png)
